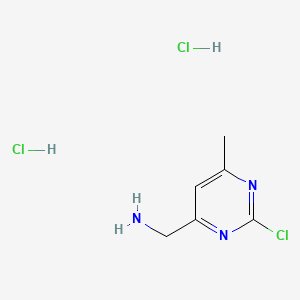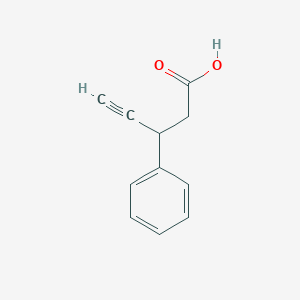
3-Phenylpent-4-ynoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenylpent-4-ynoic acid is an organic compound with the molecular formula C11H10O2. It is characterized by a phenyl group attached to a pentynoic acid chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
3-Phenylpent-4-ynoic acid can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with propargyl bromide in the presence of a base, followed by oxidation to form the desired acid. Another method includes the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of phenylboronic acid with a suitable alkyne precursor .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
化学反应分析
Types of Reactions
3-Phenylpent-4-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of phenylpentanoic acid or phenylpentanone.
Reduction: Formation of phenylpentene or phenylpentane.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
科学研究应用
3-Phenylpent-4-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Phenylpent-4-ynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This can lead to changes in cellular processes and physiological responses.
相似化合物的比较
Similar Compounds
3-Phenylpropionic acid: Similar structure but lacks the alkyne group.
4-Phenylbut-3-ynoic acid: Similar structure with a different position of the alkyne group.
Phenylacetic acid: Contains a phenyl group attached to an acetic acid chain.
Uniqueness
3-Phenylpent-4-ynoic acid is unique due to the presence of both a phenyl group and an alkyne group, which imparts distinct reactivity and potential applications compared to its analogs. The alkyne group allows for additional chemical transformations, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C11H10O2 |
|---|---|
分子量 |
174.20 g/mol |
IUPAC 名称 |
3-phenylpent-4-ynoic acid |
InChI |
InChI=1S/C11H10O2/c1-2-9(8-11(12)13)10-6-4-3-5-7-10/h1,3-7,9H,8H2,(H,12,13) |
InChI 键 |
TYSKVNXYFWXDKA-UHFFFAOYSA-N |
规范 SMILES |
C#CC(CC(=O)O)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


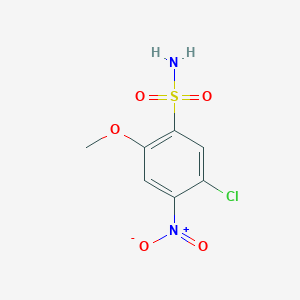
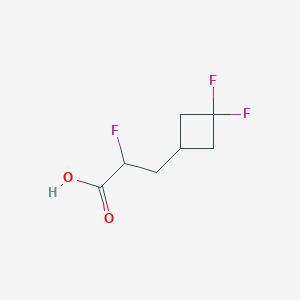
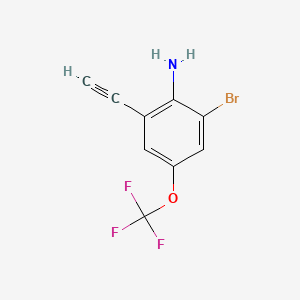
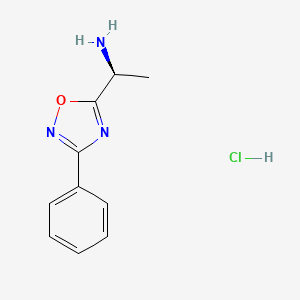
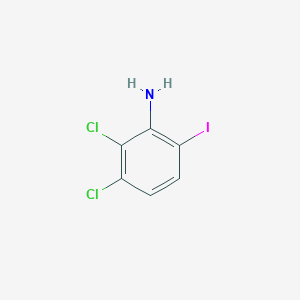
![Tert-butyl 8-bromo-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate](/img/structure/B13467692.png)
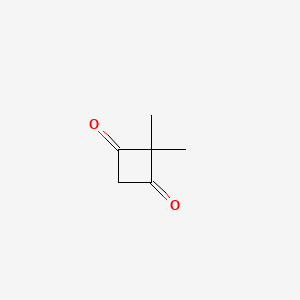
![[(E)-2-(2,4-difluorophenyl)vinyl]boronic acid](/img/structure/B13467695.png)

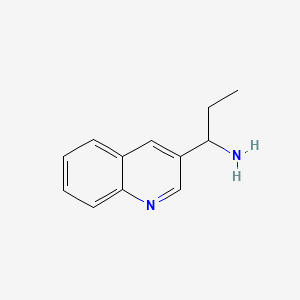
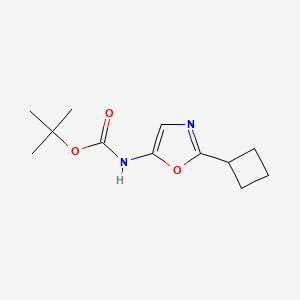

![5H,6H,7H,8H,9H-pyrido[3,2-c]azepine dihydrochloride](/img/structure/B13467716.png)
